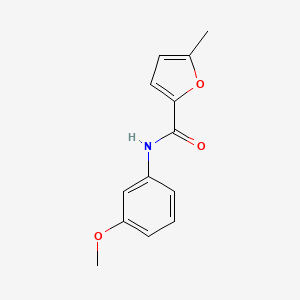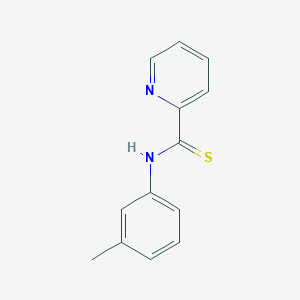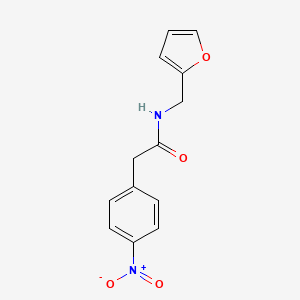
4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzamide compounds typically involves the acylation reaction of different phenylamines with benzoyl chlorides in suitable conditions. For example, the synthesis process can include reactions such as chlorination, nitration, and subsequent acylation steps, employing various reagents and catalysts to achieve the desired product. These methods can also involve purification and characterization techniques such as crystallization, NMR, MS, and IR spectroscopy to confirm the structure of the synthesized compound (He et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide is often determined using X-ray crystallography, which reveals the arrangement of atoms in the crystal lattice and provides detailed information about bond lengths, angles, and molecular conformation. The molecular structure is influenced by factors such as hydrogen bonding, pi-pi stacking, and other non-covalent interactions, contributing to the stability and properties of the compound (Samimi, 2016).
Chemical Reactions and Properties
Benzamides like 4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, influenced by their functional groups. These reactions can alter the chemical and physical properties of the compound, leading to different biological activities or enabling the synthesis of derivative compounds with enhanced or specific properties (Křupková et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of the compound under different conditions. These properties are determined by the molecular structure and intermolecular forces present in the compound. For instance, the presence of chloro, fluoro, and nitro groups can significantly influence the compound's solubility in various solvents and its melting point (Suchetan et al., 2016).
Chemical Properties Analysis
The chemical properties of 4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide, including reactivity, stability, and interaction with other molecules, are defined by its functional groups and overall molecular structure. The electron-withdrawing and electron-donating effects of the nitro, chloro, and fluoro groups, respectively, can influence the compound's reactivity towards nucleophiles and electrophiles, as well as its acid-base behavior (Karabulut et al., 2014).
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O3/c14-11-5-4-8(6-12(11)17(19)20)13(18)16-10-3-1-2-9(15)7-10/h1-7H,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUZQGZYXCHHRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-fluorophenyl)-3-nitrobenzamide | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5778580.png)


![1-[(4-methoxyphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5778610.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5778611.png)
![6-{[4-(dimethylamino)-6-(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5778618.png)

![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)
![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)
